molecular formula C9H9BrN2 B11755300 3-Bromo-5,6-dimethyl-1H-indazole

3-Bromo-5,6-dimethyl-1H-indazole

Cat. No.: B11755300
M. Wt: 225.08 g/mol
InChI Key: CKHHNUSSMQIJRC-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dimethyl-1H-indazole typically involves the bromination of 5,6-dimethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indazole ring in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the bromine atom, yielding 5,6-dimethyl-1H-indazole.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 5,6-Dimethyl-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5,6-dimethyl-1H-indazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-3-methyl-1H-indazole
  • 3-Methyl-1H-indazole
  • 6-Bromo-1H-indazole-3-carbaldehyde

Comparison: 3-Bromo-5,6-dimethyl-1H-indazole is unique due to the presence of both bromine and two methyl groups on the indazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the additional methyl group can influence the compound’s lipophilicity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-5,6-dimethyl-2H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)11-12-9(7)10/h3-4H,1-2H3,(H,11,12)

InChI Key

CKHHNUSSMQIJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1C)Br

Origin of Product

United States

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